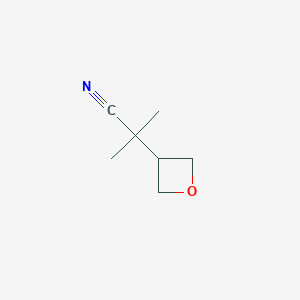
2-Methyl-2-(oxetan-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(oxetan-3-yl)propanenitrile is a chemical compound with the molecular formula C7H11NO It features an oxetane ring, which is a four-membered cyclic ether, attached to a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxetan-3-yl)propanenitrile typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which leads to the formation of oxetanes under moderate heating conditions . Another approach involves the use of sodium anion of an NTs-sulfoximine to achieve the ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of oxetane synthesis, such as the use of epoxide precursors and ring-closing reactions, are likely employed on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(oxetan-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and bromine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of nitrile groups.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted oxetane derivatives.
Applications De Recherche Scientifique
2-Methyl-2-(oxetan-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(oxetan-3-yl)propanenitrile is primarily related to its ability to undergo ring-opening reactions. The oxetane ring is strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to interact with various molecular targets and pathways, leading to the formation of different products and derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(oxetan-3-yl)propanol
- 2-Methyl-2-(oxetan-3-yl)propanoic acid
- 2-Methyl-2-(oxetan-3-yl)propylamine
Uniqueness
2-Methyl-2-(oxetan-3-yl)propanenitrile is unique due to the presence of both an oxetane ring and a nitrile group. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack either the oxetane ring or the nitrile group.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
2-methyl-2-(oxetan-3-yl)propanenitrile |
InChI |
InChI=1S/C7H11NO/c1-7(2,5-8)6-3-9-4-6/h6H,3-4H2,1-2H3 |
Clé InChI |
XKEFVVQNKWWDOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


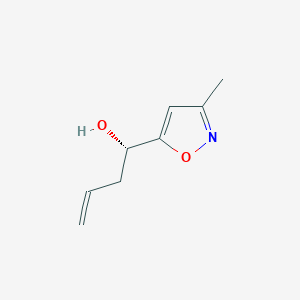
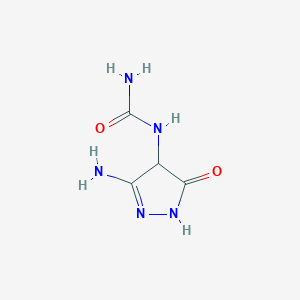
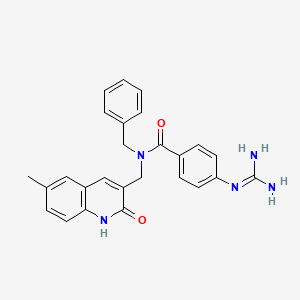
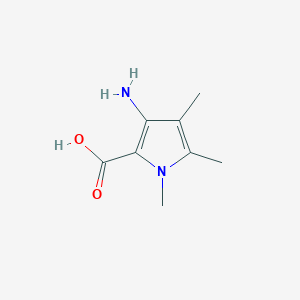
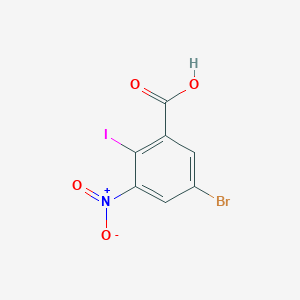
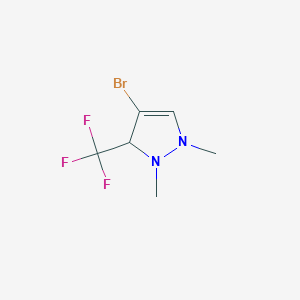
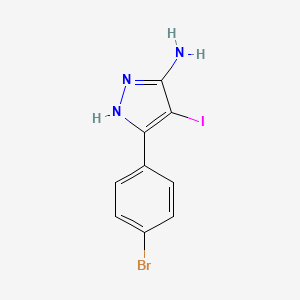

![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
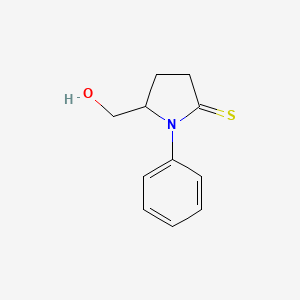
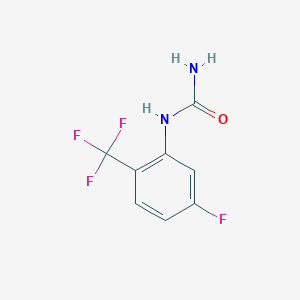
![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
